molecular formula C8H11IN2O B2735251 1-(butan-2-yl)-4-iodo-1H-pyrazole-5-carbaldehyde CAS No. 2054953-43-2

1-(butan-2-yl)-4-iodo-1H-pyrazole-5-carbaldehyde

Cat. No.: B2735251
CAS No.: 2054953-43-2
M. Wt: 278.093
InChI Key: LHDBCFRWKBXDJN-UHFFFAOYSA-N
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Description

1-(butan-2-yl)-4-iodo-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C8H11IN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(butan-2-yl)-4-iodo-1H-pyrazole-5-carbaldehyde typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-sec-butyl-1H-pyrazole-5-carbaldehyde with iodine in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective iodination at the 4-position of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(butan-2-yl)-4-iodo-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 1-sec-butyl-4-azido-1H-pyrazole-5-carbaldehyde or 1-sec-butyl-4-cyano-1H-pyrazole-5-carbaldehyde can be formed.

    Oxidation Products: 1-Sec-butyl-4-iodo-1H-pyrazole-5-carboxylic acid.

    Reduction Products: 1-Sec-butyl-4-iodo-1H-pyrazole-5-methanol.

Scientific Research Applications

1-(butan-2-yl)-4-iodo-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-4-iodo-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the aldehyde group can influence its reactivity and interaction with other molecules.

Comparison with Similar Compounds

  • 1-Sec-butyl-4-bromo-1H-pyrazole-5-carbaldehyde
  • 1-Sec-butyl-4-chloro-1H-pyrazole-5-carbaldehyde
  • 1-Sec-butyl-4-fluoro-1H-pyrazole-5-carbaldehyde

Comparison: 1-(butan-2-yl)-4-iodo-1H-pyrazole-5-carbaldehyde is unique due to the presence of the iodine atom, which can significantly influence its reactivity and properties compared to its halogenated analogs. The iodine atom is larger and more polarizable than bromine, chlorine, or fluorine, which can affect the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

IUPAC Name

2-butan-2-yl-4-iodopyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O/c1-3-6(2)11-8(5-12)7(9)4-10-11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDBCFRWKBXDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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